

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

Cat. No.: B175830

[Get Quote](#)

An In-depth Examination of the Commercial Availability, Synthesis, and Potential Applications of a Versatile Heterocyclic Building Block

For researchers, scientists, and professionals in drug development, the accessibility and thorough understanding of key chemical intermediates are paramount. **Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate**, a heterocyclic compound, represents a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its commercial availability, detailed synthetic protocols, and explores its potential applications in the synthesis of bioactive molecules.

Commercial Availability

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate and its isomers are commercially available from a variety of chemical suppliers. The compound is typically offered in various purities and quantities to suit diverse research and development needs. The table below summarizes the offerings from several prominent suppliers.

Supplier	Product Name	CAS Number	Purity	Available Quantities
Chemsigma	Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate	141419-94-5	-	Inquire
CymitQuimica	Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate	287193-07-1	95%	100mg, 250mg, 1g, 5g, 10g, 25g
Echemi	ETHYL 4-OXOTETRAHYDRO-2H-PYRAN-3-CARBOXYLATE	141419-94-5	-	Inquire
Achmem	Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (mixture of isomers)	141419-94-5	-	Inquire
Sigma-Aldrich	Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate	388109-26-0	98%	100mg, 250mg, 1g, 5g, 10g

Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate** and its isomers is provided below.

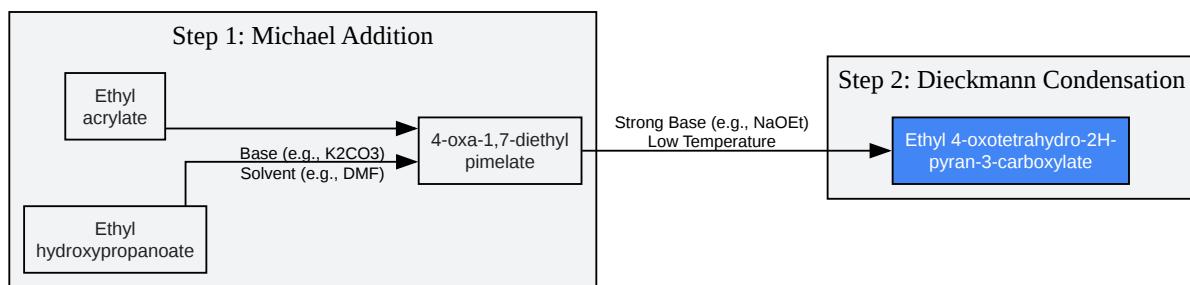
Property	Value
Molecular Formula	C ₈ H ₁₂ O ₄
Molecular Weight	172.18 g/mol
Appearance	Colorless liquid to solid (isomer dependent)
Storage	2-8°C, Sealed in dry conditions

Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

A patented method outlines a two-step synthesis of **ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate**.^[1] The process involves the formation of an intermediate, 4-oxa-1,7-diethyl pimelate, followed by a Dieckmann condensation.

Experimental Protocol

Step 1: Synthesis of 4-oxa-1,7-diethyl pimelate


- Dissolve ethyl hydroxypropanoate and ethyl acrylate in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The optimal molar ratio of ethyl hydroxypropanoate to ethyl acrylate is 1:1.^[1]
- Add a base to the solution to facilitate the reaction. Suitable bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH).^[1]
- Stir the reaction mixture under appropriate conditions (time and temperature will need to be optimized) to yield 4-oxa-1,7-diethyl pimelate.

Step 2: Dieckmann Condensation to Yield **Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate**

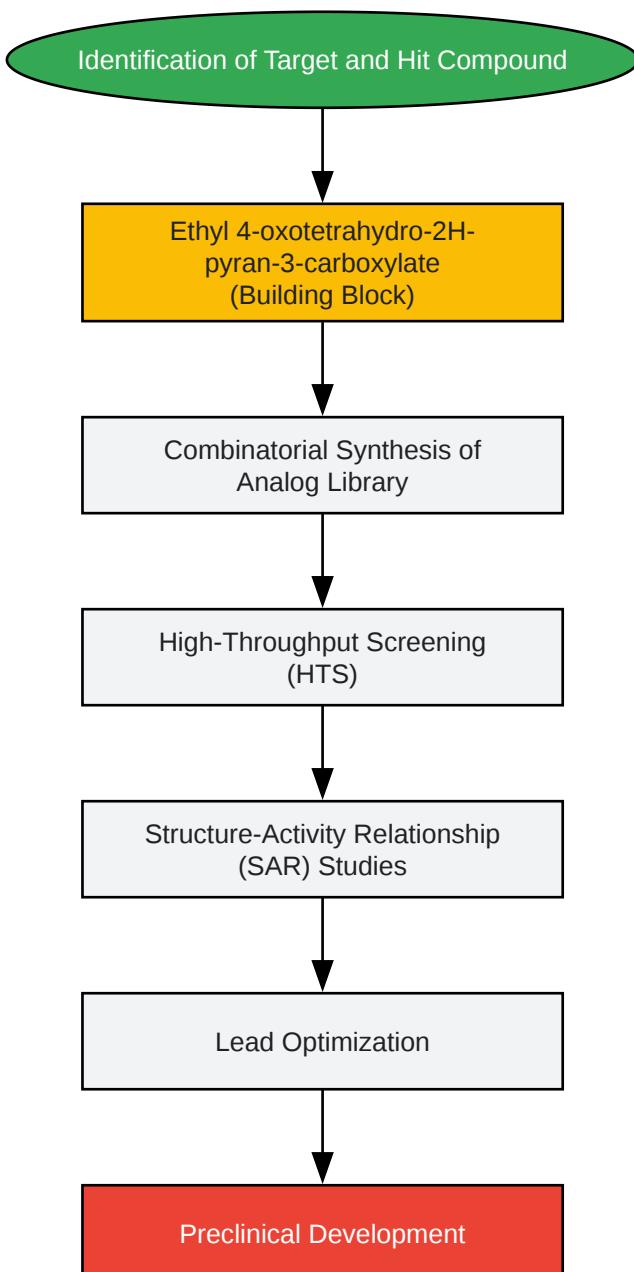
- To the solution containing 4-oxa-1,7-diethyl pimelate, add a strong base at a low temperature (-10 to 0 °C).^[1] Suitable strong bases include sodium ethoxide or sodium hydride.^[1]

- Allow the Dieckmann condensation to proceed. This intramolecular cyclization reaction will form the desired **ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate**.
- After the reaction is complete, perform an appropriate work-up and purification procedure (e.g., extraction, chromatography) to isolate the final product.

This "one-pot" approach is advantageous as it avoids the need for purification of the intermediate, potentially simplifying the overall process and improving yield.[\[1\]](#)

[Click to download full resolution via product page](#)

*Synthesis of **Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate**.*


Applications in Drug Discovery and Medicinal Chemistry

The tetrahydropyran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic bioactive molecules.[\[2\]](#)[\[3\]](#)[\[4\]](#) The incorporation of the tetrahydropyran ring can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.[\[3\]](#)

While specific signaling pathways involving **Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate** have not been explicitly detailed in the reviewed literature, its utility as a building block in the synthesis of more complex, biologically active molecules is evident. The pyran core is found in compounds with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

For instance, tetrahydropyran derivatives have been investigated as inhibitors of HIV protease and as components of drugs targeting neurological disorders.^[8] The oxo- and carboxylate functionalities of the target molecule provide reactive handles for further chemical modifications, allowing for the construction of diverse molecular libraries for screening and lead optimization.

The general workflow for utilizing a building block like **Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate** in a drug discovery program is outlined below.

[Click to download full resolution via product page](#)*Role of Building Blocks in Drug Discovery Workflow.*

Conclusion

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is a readily available and synthetically accessible chemical intermediate. Its structural features make it an attractive starting material for the synthesis of a wide variety of more complex molecules. For researchers in drug discovery and medicinal chemistry, this compound represents a valuable tool for the generation of novel chemical entities with the potential for diverse biological activities. The synthetic protocol provided, along with an understanding of its potential applications, should empower scientists to effectively utilize this versatile building block in their research endeavors. Further investigation into the specific biological targets of derivatives of this compound is a promising area for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 2. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]
- 5. Review on advancements of pyranopyrazole: synthetic routes and their medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 7. arabjchem.org [arabjchem.org]

- 8. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b175830#commercial-availability-of-ethyl-4-oxotetrahydro-2h-pyran-3-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com